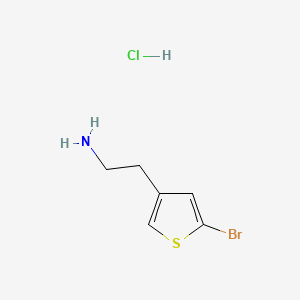

2-(5-Bromothiophen-3-yl)ethan-1-amine hydrochloride

Description

2-(5-Bromothiophen-3-yl)ethan-1-amine hydrochloride is a halogenated thiophene derivative featuring a bromine atom at the 5-position of the thiophene ring and an ethylamine side chain at the 3-position, stabilized as a hydrochloride salt. This compound is structurally related to bioactive molecules targeting central nervous system (CNS) receptors, such as TAAR1 agonists .

Properties

Molecular Formula |

C6H9BrClNS |

|---|---|

Molecular Weight |

242.57 g/mol |

IUPAC Name |

2-(5-bromothiophen-3-yl)ethanamine;hydrochloride |

InChI |

InChI=1S/C6H8BrNS.ClH/c7-6-3-5(1-2-8)4-9-6;/h3-4H,1-2,8H2;1H |

InChI Key |

KNNVYTQXXDOBAZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC=C1CCN)Br.Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials and General Strategy

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Bromination temperature | 0–5 °C | Controls selectivity, minimizes overbromination |

| Solvent for bromination | Chloroform, ethyl acetate | Solvent polarity affects reaction rate |

| Reductive amination reagent | NaBH4, NaCNBH3 | Sodium cyanoborohydride preferred for mild conditions |

| Reaction time for amination | 2–16 hours | Depends on reagent and temperature |

| Salt formation | Room temperature, anhydrous conditions | Ensures pure hydrochloride salt |

Characterization and Purity Assessment

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms substitution pattern on thiophene and presence of ethanamine.

- Mass Spectrometry (MS): Confirms molecular weight consistent with 2-(5-bromothiophen-3-yl)ethan-1-amine hydrochloride.

- Infrared (IR) Spectroscopy: Identification of amine N–H and thiophene C–H stretching vibrations.

- Melting Point and Elemental Analysis: Verify purity and salt formation.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Bromination + Reductive Amination | Thiophene-3-carboxaldehyde | Br2 or CuBr2, NaBH4/NaCNBH3 | Moderate to high (50–80%) | Straightforward, well-established | Requires careful control to avoid overbromination |

| Schiff Base Formation + Reduction | 5-Bromothiophene-3-carboxaldehyde + NH3 | Acid catalyst, reducing agent | Moderate (40–70%) | Mild conditions, good selectivity | Longer reaction times |

| Protected Amine Route | Protected amine derivatives | Protecting groups, deprotection reagents | Variable | Prevents side reactions | Additional steps increase complexity |

Research Findings and Notes

- Selective bromination is critical; low temperature and controlled reagent addition prevent polybrominated byproducts.

- Reductive amination using sodium cyanoborohydride provides mild conditions suitable for sensitive substrates.

- Conversion to hydrochloride salt improves compound stability and facilitates purification.

- Spectroscopic and crystallographic data confirm the structure and purity of the final compound.

- Optimization of solvent, temperature, and stoichiometry enhances yield and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromothiophen-3-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Substitution: Formation of various substituted thiophene derivatives.

Oxidation: Formation of thiophene oxides or sulfoxides.

Reduction: Formation of reduced thiophene derivatives.

Scientific Research Applications

2-(5-Bromothiophen-3-yl)ethan-1-amine hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(5-Bromothiophen-3-yl)ethan-1-amine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethylamine group can form hydrogen bonds and electrostatic interactions, while the brominated thiophene ring can participate in π-π stacking and hydrophobic interactions.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Attributes

Key Observations:

- Bromination Effects: The bromine atom in 2-(5-Bromothiophen-3-yl)ethan-1-amine increases molecular weight and lipophilicity compared to its non-brominated thiophene analog (178.66 vs. ~242.5 g/mol estimated for the brominated thiophene derivative). This may enhance blood-brain barrier penetration, a critical factor for CNS-targeting drugs.

- Aromatic Ring Variations: Benzothiophene vs. Pyridine vs. Thiophene: The pyridine-based compound replaces sulfur with nitrogen, enabling hydrogen bonding and altering solubility (logP likely lower due to polarizable N). Phenyl vs. Thiophene: The dimethylphenyl derivative lacks heteroatoms but features electron-donating methyl groups, increasing amine basicity compared to electron-withdrawing bromine.

Pharmacological Implications

- TAAR1 Agonist Scaffold : The thiophene ethylamine motif in is associated with TAAR1 agonism (e.g., Ulotaront for schizophrenia), suggesting that bromination in the target compound could modulate receptor selectivity or metabolic stability.

- Halogenation Trends : Bromine’s electron-withdrawing effects may alter binding kinetics at serotonin or dopamine receptors, as seen in brominated phenethylamine derivatives .

Biological Activity

2-(5-Bromothiophen-3-yl)ethan-1-amine hydrochloride is a compound with notable structural features, including a brominated thiophene ring and an ethylamine moiety. Its unique molecular architecture suggests potential biological activities that merit investigation, particularly in medicinal chemistry. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

- Molecular Formula : CHBrN·HCl

- Molecular Weight : Approximately 206.10 g/mol

The compound's structure influences its reactivity and interactions with biological targets, which are critical for understanding its pharmacological potential.

This compound exhibits biological activity primarily through:

- Receptor Binding : The compound can bind to various receptors, influencing biochemical pathways.

- Enzyme Modulation : It may act as an inhibitor or activator of specific enzymes, affecting metabolic processes.

- Gene Expression Regulation : Interaction with transcription factors may lead to alterations in gene expression profiles over time.

Biological Activity Overview

Research indicates that this compound has the potential to affect various biological pathways. Key areas of activity include:

- Antimicrobial Properties : The compound has shown promise in inhibiting bacterial growth, making it a candidate for further exploration as an antimicrobial agent.

- Anti-inflammatory Effects : Preliminary studies suggest it may possess anti-inflammatory properties, although detailed mechanisms remain to be elucidated.

- Cytotoxicity Studies : Investigations into its cytotoxic effects have indicated relatively low toxicity levels, which enhances its attractiveness for drug development .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound. Below is a summary of significant findings:

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contextualized by comparing it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(5-Chlorothiophen-3-yl)ethan-1-amine | Chlorine substitution at the 5-position | Moderate antimicrobial activity |

| 2-(5-Fluorothiophen-3-yl)ethan-1-amine | Fluorine substitution at the 5-position | Low cytotoxicity, potential anti-inflammatory effects |

| 2-(5-Iodothiophen-3-yl)ethan-1-amine | Iodine substitution at the 5-position | High reactivity but limited biological data available |

The presence of bromine in this compound distinguishes it from others, affecting its reactivity and biological interactions.

Q & A

Q. What are the established synthetic routes for 2-(5-Bromothiophen-3-yl)ethan-1-amine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, brominated thiophene derivatives can undergo amination using ammonia or amines under controlled conditions. Key steps include:

- Starting Material : 5-bromothiophene derivatives (e.g., 3-bromo-5-methylthiophene) .

- Amination : Use of reducing agents (e.g., LiAlH₄) or catalytic hydrogenation to introduce the amine group .

- Salt Formation : Conversion to the hydrochloride salt via HCl treatment to enhance solubility .

Optimization involves adjusting temperature (40–80°C), reaction time (6–24 hours), and catalyst loading (e.g., Pd/C for hydrogenation). Monitor progress via TLC or HPLC to minimize byproducts like dehalogenated intermediates .

Q. How is the compound characterized post-synthesis, and what analytical techniques are critical for validation?

- Methodological Answer : Post-synthesis characterization requires:

- Structural Confirmation : NMR (¹H/¹³C) to verify bromine and amine group positions; FT-IR for functional group analysis (e.g., N-H stretching at ~3300 cm⁻¹) .

- Purity Assessment : HPLC (≥98% purity) with UV detection at 254 nm; elemental analysis to confirm C, H, N, and Br content .

- Solubility Profiling : Test in aqueous buffers (pH 1–7) and organic solvents (DMSO, ethanol) to guide biological assay design .

Advanced Research Questions

Q. How can experimental design minimize byproduct formation during synthesis?

- Methodological Answer : Byproduct mitigation strategies include:

- Temperature Control : Lower temperatures (≤60°C) reduce undesired side reactions like dehalogenation .

- Catalyst Screening : Test Pd/C vs. Raney Ni for hydrogenation efficiency; optimize catalyst-to-substrate ratios .

- In Situ Monitoring : Use inline FT-IR or GC-MS to detect intermediates and adjust reaction parameters dynamically .

- Workup Protocols : Employ liquid-liquid extraction (e.g., ethyl acetate/water) to isolate the hydrochloride salt from polar impurities .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in receptor binding or cytotoxicity data may arise from:

- Batch Variability : Re-synthesize the compound under standardized conditions and re-test biological activity .

- Assay Conditions : Control variables like cell line origin, serum concentration, and incubation time. For example, discrepancies in IC₅₀ values may stem from differences in ATP levels in viability assays .

- Computational Validation : Perform molecular docking studies (e.g., using AutoDock Vina) to predict binding affinities to target receptors (e.g., GPCRs) and compare with experimental results .

Q. What strategies are employed in structure-activity relationship (SAR) studies involving this compound?

- Methodological Answer : SAR studies focus on:

- Halogen Substitution : Compare bromine vs. chlorine at the 5-position to assess impact on lipophilicity and receptor binding .

- Amine Modifications : Introduce methyl or ethyl groups to the ethanamine chain to evaluate steric effects on activity .

- Biological Assays : Test analogs in parallel against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.